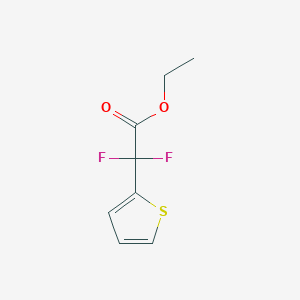

Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate

Descripción

Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate is a difluorinated acetamide ester characterized by a thiophene substituent at the α-carbon. This compound is part of a broader class of α,α-difluoroacetates, which are valued in medicinal and agrochemical research for their metabolic stability and electronic properties imparted by the difluoromethyl group . For instance, derivatives with chromone, pyridine, or nitrobenzene substituents exhibit diverse reactivities and applications, ranging from kinase inhibition to herbicide development .

Propiedades

IUPAC Name |

ethyl 2,2-difluoro-2-thiophen-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2S/c1-2-12-7(11)8(9,10)6-4-3-5-13-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDXDWRLRVJHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CS1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate typically involves the reaction of 2-thiopheneacetic acid with ethyl alcohol in the presence of an acid catalyst such as sulfuric acid or ferric chloride . The reaction is carried out under reflux conditions to ensure complete esterification. After the reaction is complete, the product is purified by distillation or other separation techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification methods such as chromatography to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Ethyl 2,2-difluoro-2-(thiophen-2-yl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate serves as a versatile building block in organic chemistry. It is utilized in the synthesis of more complex molecules, particularly those that incorporate thiophene rings. Its ability to undergo various chemical reactions, such as substitution and oxidation, allows for the generation of diverse derivatives that can be tailored for specific applications .

Pharmaceutical Development

The compound exhibits promising biological activities, making it a candidate for pharmaceutical applications. Studies suggest that it may possess antimicrobial and anticancer properties. For instance, research indicates that it can modulate signaling pathways critical in cancer biology, such as the epidermal growth factor receptor/phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin pathway .

Case Study: Anticancer Activity

A study investigating the effects of ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate on non-small cell lung cancer (NSCLC) demonstrated its ability to inhibit cell proliferation and induce apoptosis through the suppression of key signaling pathways. The findings highlight its potential as an effective therapeutic agent against NSCLC .

Biochemical Probes

In biochemical research, ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate can act as a probe for studying enzyme interactions. Its structural features allow it to bind selectively to specific molecular targets, facilitating investigations into enzyme mechanisms and cellular processes .

Mecanismo De Acción

The mechanism of action of ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate with structurally related α,α-difluoroacetates, focusing on synthesis, physicochemical properties, and functional applications.

Chromone-Based Derivatives

Chromone-containing analogs, such as ethyl 2,2-difluoro-2-(4-oxo-4H-chromen-3-yl)acetate (2a) , are synthesized via visible-light-induced radical cascade reactions. These compounds demonstrate high yields (up to 81%) and variable melting points (e.g., 89.0–90.6°C for 2a ), influenced by electron-donating or withdrawing substituents on the chromone ring .

Key Insight : Methoxy and fluoro substituents on the chromone ring enhance solubility but reduce crystallinity compared to the parent compound 2a .

Nitrophenyl and Halogenated Derivatives

Nitrophenyl-substituted analogs, such as ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate , are synthesized via copper-catalyzed coupling reactions. These compounds exhibit moderate yields (26–79%) and are intermediates in herbicide development .

Key Insight : Electron-withdrawing groups (e.g., nitro, chloro) lower reaction yields due to increased steric and electronic hindrance during coupling steps .

Heteroaromatic Derivatives

Thiophene and quinoline analogs highlight the versatility of α,α-difluoroacetates in drug discovery. For example, ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (95% purity) is synthesized for kinase inhibition studies, while thiophene derivatives are explored in antitumor research .

Key Insight : Thiophene-containing analogs show promise in targeting cancer cell lines, with structural modifications (e.g., bipyridine linkage) enhancing bioactivity .

Actividad Biológica

Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, drawing on diverse sources to present a comprehensive view of its mechanisms, effects, and potential applications.

Chemical Structure and Properties

Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate features a unique difluoromethyl group attached to a thiophene ring. This structural configuration is known to enhance biological activity and influence the physicochemical properties of organic molecules, making it a valuable candidate in drug discovery and development.

The biological activity of Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by inhibiting certain enzymes or signaling pathways critical for cellular proliferation and survival:

- Inhibition of mPGES-1 : Research indicates that derivatives based on thiophene structures can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), a target involved in inflammation and cancer progression. This inhibition can lead to reduced levels of prostaglandin E2 (PGE2), which is often upregulated in various pathologies, including cancer .

Anticancer Properties

Studies have demonstrated that Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate exhibits significant anticancer activity. In vitro experiments have shown that the compound can induce cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cell lines:

- Cell Proliferation : The compound inhibits the proliferation of NSCLC cells by targeting the EGFR/PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth and survival, and its inhibition can lead to reduced tumor growth .

Antimicrobial Activity

Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity : Preliminary studies suggest that compounds with similar structures exhibit activity against various microorganisms, including both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety may contribute to this broad-spectrum efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate:

-

In Vitro Studies : A study focusing on NSCLC cell lines revealed that the compound significantly decreased cell viability at low micromolar concentrations, indicating potent anticancer properties .

Compound IC50 (µM) Effect Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate <10 Induces apoptosis Reference Compound (CAY10526) 15 Less effective - In Vivo Studies : Animal models demonstrated that treatment with Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate led to reduced tumor size compared to control groups, supporting its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.